An In-depth Technical Guide to 4,6-Dimethoxy-1H-indole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4,6-Dimethoxy-1H-indole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus is a privileged heterocyclic system, forming the structural core of a vast array of natural products and synthetic compounds with significant pharmacological activities[1][2]. Its unique electronic properties and the ability to participate in various biological interactions have established it as a cornerstone in drug discovery. Functionalized indoles, particularly those bearing a carbaldehyde group, serve as versatile synthetic intermediates for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders[3][4][5][6].
This technical guide provides a comprehensive overview of a specific, highly functionalized derivative: 4,6-Dimethoxy-1H-indole-2-carbaldehyde . The introduction of methoxy groups at the 4- and 6-positions of the indole ring significantly modulates its electronic properties, enhancing its reactivity and potentially influencing its biological activity. This document will delve into the synthesis, physical and chemical properties, spectroscopic characterization, and the latent therapeutic applications of this compound, offering valuable insights for its utilization in research and drug development.
Physicochemical Properties
While specific experimental data for 4,6-Dimethoxy-1H-indole-2-carbaldehyde is not extensively reported, its key physicochemical properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value | Source/Basis |
| CAS Number | 1774893-01-4 | [Vendor Information] |
| Molecular Formula | C₁₁H₁₁NO₃ | [Vendor Information] |
| Molecular Weight | 205.21 g/mol | [Vendor Information] |
| Appearance | Predicted: White to pale yellow or brown crystalline solid | Based on related indole-2-carbaldehydes[4] |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Predicted: Soluble in methanol, DMSO, and dimethylformamide; sparingly soluble in aqueous buffers. | Based on related indole-3-carboxaldehyde [Vendor Information] |
Synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde
The synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde can be achieved through a multi-step sequence, leveraging established indole synthesis methodologies followed by functional group manipulation. A highly plausible route involves the Hemetsberger indole synthesis to construct the core indole-2-carboxylate, followed by reduction and oxidation to yield the target aldehyde[3].
DOT Script for Synthesis Workflow
Caption: Synthetic pathway to 4,6-Dimethoxy-1H-indole-2-carbaldehyde.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate
This step utilizes the Hemetsberger reaction, a reliable method for the synthesis of indole-2-carboxylates[3].
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To a solution of sodium methoxide in methanol, add 2,4-dimethoxybenzaldehyde and methyl azidoacetate.
-
The reaction mixture is typically stirred at room temperature or with gentle heating.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the intermediate vinyl azide is thermally decomposed in a high-boiling solvent like xylene to induce intramolecular cyclization, yielding the desired indole-2-carboxylate[3].
-
The crude product is then purified by column chromatography.
Step 2: Reduction to (4,6-Dimethoxy-1H-indol-2-yl)methanol
The ester is reduced to the corresponding alcohol.
-
The methyl 4,6-dimethoxy-1H-indole-2-carboxylate is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF).
-
A suitable reducing agent, like lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C).
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is carefully quenched, and the product is extracted and purified.
Step 3: Oxidation to 4,6-Dimethoxy-1H-indole-2-carbaldehyde
The final step involves the oxidation of the primary alcohol to the aldehyde.
-
The (4,6-Dimethoxy-1H-indol-2-yl)methanol is dissolved in a suitable solvent, such as dichloromethane (DCM).
-
An oxidizing agent, for instance, activated manganese dioxide (MnO₂), is added to the solution[3].
-
The suspension is stirred vigorously at room temperature.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the oxidant, and the filtrate is concentrated.
-
The crude product is purified by silica gel column chromatography to afford the final 4,6-Dimethoxy-1H-indole-2-carbaldehyde.
An alternative approach for the formylation of the 4,6-dimethoxyindole core is the Vilsmeier-Haack reaction, which is a widely used method for introducing an aldehyde group onto electron-rich aromatic rings[7].
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the aldehyde proton, and the two methoxy groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| NH (H1) | 11.0 - 12.0 | br s |
| CHO (C2-H) | 9.8 - 10.0 | s |
| H3 | 7.2 - 7.4 | s or d |
| H5 | 6.4 - 6.6 | d |
| H7 | 6.8 - 7.0 | d |
| OCH₃ (C4) | 3.8 - 4.0 | s |
| OCH₃ (C6) | 3.8 - 4.0 | s |
Predictions are based on data from related indole aldehydes and dimethoxyindoles[8][9].
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will be characterized by the downfield signal of the aldehyde carbonyl carbon and the signals for the aromatic and methoxy carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 180 - 185 |
| C2 | 135 - 140 |
| C3 | 110 - 115 |
| C3a | 125 - 130 |
| C4 | 155 - 160 |
| C5 | 90 - 95 |
| C6 | 158 - 163 |
| C7 | 95 - 100 |
| C7a | 138 - 142 |
| OCH₃ (C4) | 55 - 57 |
| OCH₃ (C6) | 55 - 57 |
Predictions are based on general chemical shift values for indole systems and the influence of methoxy and aldehyde substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-O functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3300 - 3400 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aldehyde C-H stretch | 2720 - 2820 |
| C=O stretch (aldehyde) | 1670 - 1690 |
| C=C stretch (aromatic) | 1580 - 1620 |
| C-O stretch (methoxy) | 1020 - 1250 |
Predictions are based on typical IR absorption frequencies for these functional groups.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 205. The fragmentation pattern would be expected to involve the loss of the formyl group (CHO, 29 Da) and potentially a methyl radical (CH₃, 15 Da) from a methoxy group.
DOT Script for Proposed Mass Spectrometry Fragmentation
Caption: Proposed fragmentation pathway for 4,6-Dimethoxy-1H-indole-2-carbaldehyde in EI-MS.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 4,6-Dimethoxy-1H-indole-2-carbaldehyde is dictated by the interplay of the electron-rich indole nucleus, the electrophilic aldehyde group, and the activating methoxy substituents.
Reactions at the Aldehyde Group
The carbaldehyde at the C2 position is a key functional handle for further synthetic transformations. It readily undergoes reactions typical of aldehydes, such as:
-
Schiff Base Formation: Condensation with primary amines or hydrazines to form imines or hydrazones, respectively. This has been demonstrated in the synthesis of thiosemicarbazone derivatives, which exhibit interesting biological activities[3].
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to yield substituted aminomethylindoles.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Oxidation: Oxidation to the corresponding indole-2-carboxylic acid.
-
Reduction: Reduction to the 2-hydroxymethylindole.
Electrophilic Substitution on the Indole Ring
The 4,6-dimethoxy substitution pattern strongly activates the indole ring towards electrophilic attack. The most nucleophilic position on the unsubstituted indole-2-carbaldehyde is C3. While the existing literature on this specific molecule is limited, it is reasonable to predict that electrophilic substitution would occur at the remaining open positions on the indole ring, with the precise location influenced by the directing effects of the methoxy groups and the aldehyde.
Potential Applications in Drug Discovery
While direct biological studies on 4,6-Dimethoxy-1H-indole-2-carbaldehyde are scarce, the pharmacological activities of its derivatives and related structures strongly suggest its potential as a valuable scaffold in medicinal chemistry.
Antioxidant and Anticholinesterase Activity
Derivatives of 4,6-Dimethoxy-1H-indole-2-carbaldehyde, specifically thiosemicarbazones, have been synthesized and evaluated for their antioxidant and anticholinesterase properties[3]. The study revealed that these compounds possess moderate antioxidant capabilities and show inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease. This suggests that the 4,6-dimethoxyindole-2-carbaldehyde core could be a promising starting point for the development of novel agents for neurodegenerative disorders.
Anticancer and Antimicrobial Potential
The broader class of indole-2-carboxamides, which can be synthesized from indole-2-carbaldehydes, has demonstrated significant potential as therapeutic agents.
-
Antituberculosis Activity: Indole-2-carboxamides with substitutions at the 4- and 6-positions have been identified as a potent new class of antituberculosis agents[5].
-
Anticancer Activity: Various indole-2-carboxamide derivatives have shown potent antiproliferative activity against a range of cancer cell lines, acting through mechanisms such as the inhibition of critical signaling pathways[6].
The presence of the 4,6-dimethoxy substitution pattern on the indole-2-carbaldehyde scaffold provides a unique opportunity to explore the synthesis of novel carboxamide libraries with potentially enhanced or novel biological activities.
Conclusion
4,6-Dimethoxy-1H-indole-2-carbaldehyde is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While a complete experimental characterization of its physical and spectroscopic properties is yet to be fully documented in the scientific literature, its synthesis is achievable through established methods, and its reactivity is predictable. The demonstrated biological activity of its derivatives highlights the promise of this scaffold for the development of novel antioxidant, anticholinesterase, anticancer, and antimicrobial agents. This technical guide serves as a foundational resource to encourage and facilitate further research into the chemistry and therapeutic applications of this intriguing indole derivative.
References
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NextSDS. (n.d.). 1H-Indole-2-carboxaldehyde — Chemical Substance Information. Retrieved from [Link]
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